![molecular formula C9H7Cl2FO B14051817 1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one](/img/structure/B14051817.png)
1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2FO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-fluoroacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the carbonyl carbon can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are effective oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 1-(2-chloro-4-fluorophenyl)-2-propanol.
Reduction: 1-(2-chloro-4-fluorophenyl)propan-2-ol.
Oxidation: 1-(2-chloro-4-fluorophenyl)propanoic acid.
Scientific Research Applications
1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-fluorophenyl)ethanone: A simpler analog with similar substitution on the phenyl ring but lacking the additional chlorine atom on the carbonyl carbon.
1-(2-Chloro-4-fluorophenyl)propan-2-ol: The reduced form of 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one.
1-(2-Chloro-4-fluorophenyl)propanoic acid: The oxidized form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one, a chlorinated ketone, is notable for its potential biological activities. This compound, characterized by its unique structural features, has drawn interest in medicinal chemistry due to its possible applications in drug development.
- Molecular Formula : C9H8Cl2F
- Molecular Weight : 186.61 g/mol
- CAS Number : 1806392-13-1
The presence of halogen substituents (chlorine and fluorine) contributes to the compound's electrophilic nature, enhancing its reactivity and bioavailability, which are crucial for biological interactions.
Biological Activity Overview
Research on the biological activity of this compound is limited; however, compounds with similar structures have been associated with significant biological properties. These include:
- Antimicrobial Activity : Chlorinated and fluorinated compounds are often evaluated for their antimicrobial properties. Preliminary studies suggest that similar compounds exhibit antimicrobial effects against various pathogens, indicating a potential for this compound to possess similar activity .
- Anticancer Potential : The structural characteristics of halogenated compounds often correlate with anticancer activities. Compounds with similar halogenation patterns have been shown to interact with cellular targets involved in cancer progression.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for predicting the biological activity of new compounds. For this compound, the following observations can be made:
Compound Name | Similarity Index | Biological Activity |
---|---|---|
1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one | High | Antimicrobial |
1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one | Moderate | Anticancer |
4'-Chloro-2'-fluoroacetophenone | Moderate | Antimicrobial |
1-(2-Chloro-4-fluorophenyl)ethanone | Low | Minimal activity |
1-(2-Chloro-3-fluorophenyl)ethanone | Low | Minimal activity |
This table illustrates how structural modifications can influence biological activity, emphasizing the need for further research on this compound's specific interactions and effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Evaluation : A study assessing various chlorinated derivatives found that certain analogs exhibited minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus and other pathogens . This suggests that derivatives of this compound may also demonstrate potent antimicrobial properties.
- Preclinical Models : Some bis(4-fluorophenyl) derivatives have shown therapeutic potential in preclinical models, particularly as dopamine transporter inhibitors . This indicates that similar structures may provide insights into the pharmacological applications of this compound.
- Synthesis and Activity Correlation : Research on synthetic pathways has highlighted that the introduction of halogens can enhance the bioactivity of organic compounds. The synthesis methods often involve multi-step reactions that yield derivatives with varying degrees of biological efficacy .
Properties
Molecular Formula |
C9H7Cl2FO |
---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Cl2FO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,1H3 |
InChI Key |
GLMNGSBMTINRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)F)Cl)Cl |
Origin of Product |
United States |
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